[HIS19]-CHARYBDOTOXIN
Description
Properties
CAS No. |
175069-96-2 |
|---|---|
Molecular Formula |
C176H272N56O55S7 |
Molecular Weight |
4276.84 |
Synonyms |
[HIS19]-CHARYBDOTOXIN |
Origin of Product |
United States |
Preparation Methods
Plasmid Construction and Host Selection
The mutated gene is cloned into a prokaryotic expression vector, such as pET-28a or pGEX-4T-1, to enable fusion with affinity tags like hexahistidine (His6) or glutathione S-transferase (GST). These tags enhance solubility and simplify purification. For instance, the pET-CM plasmid, used in conotoxin expression, has been adapted for disulfide-rich peptides by incorporating a GST tag and thrombin cleavage site.
Expression in Escherichia coli
Transformed E. coli strains (e.g., BL21(DE3)) are cultured in LB medium supplemented with appropriate antibiotics. Expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), typically at 18–25°C to minimize inclusion body formation. Despite these measures, [His19]-CTX often accumulates in inclusion bodies due to its hydrophobicity and complex disulfide topology.
Table 1: Expression Conditions for [His19]-CTX
| Parameter | Value |
|---|---|
| Host strain | E. coli BL21(DE3) |
| Induction temperature | 18°C |
| IPTG concentration | 0.5 mM |
| Induction duration | 16–20 hours |
Purification Techniques
Solubilization and Refolding
Inclusion bodies are isolated via centrifugation and solubilized in denaturing buffers containing 6 M guanidine hydrochloride or 8 M urea. Refolding is achieved through slow dilution or dialysis into redox buffers (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM reduced glutathione, 0.1 mM oxidized glutathione). The GST tag, as demonstrated in conotoxin studies, improves solubility and facilitates correct disulfide bond formation.
Affinity Chromatography
The GST-fused [His19]-CTX is purified using glutathione-agarose affinity chromatography. After washing, the tag is cleaved with thrombin (2 U/mg protein, 16 hours at 25°C), and the toxin is further purified via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
Table 2: Purification Yield of [His19]-CTX
| Step | Yield (mg/L culture) | Purity (%) |
|---|---|---|
| GST fusion protein | 15–20 | 70–80 |
| Post-thrombin cleavage | 3–5 | 90–95 |
| Final RP-HPLC | 1–2 | >99 |
Folding and Quality Control
Circular Dichroism (CD) Spectroscopy
CD spectra of [His19]-CTX are recorded to confirm secondary structure integrity. Wild-type CTX exhibits characteristic α-helical and β-sheet signatures; deviations in the mutant may indicate misfolding.
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry verifies the molecular weight (theoretical: 4,217 Da; observed: 4,219 ± 2 Da).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
[HIS19]-CHARYBDOTOXIN primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions involving its cysteine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues, forming disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds to free thiols.
Major Products
The major products of these reactions include the oxidized or reduced forms of [HIS19]-CHARYBDOTOXIN, which can affect its biological activity.
Scientific Research Applications
Ion Channel Research
Charybdotoxin as a Molecular Probe:
- Functionality: [HIS19]-charybdotoxin serves as a molecular probe to study the dynamics of KCa and Kv channels. It allows researchers to elucidate channel structure-function relationships.
- Binding Affinity: The modified toxin exhibits an improved binding affinity compared to its unmodified counterpart, facilitating more precise investigations into ion channel behavior under various physiological conditions .
Case Study: Purification and Characterization
- Researchers have successfully purified KCa channels using charybdotoxin, revealing insights into their subunit composition and regulatory mechanisms. This work has led to the identification of auxiliary beta-subunits that modulate channel properties .
Studying Neuronal Activity:
- Impact on Neurotransmission: By blocking specific potassium channels, [HIS19]-charybdotoxin can influence neuronal excitability and neurotransmitter release, providing insights into synaptic transmission mechanisms .
Case Study: Neuronal Models
- In vitro studies have utilized [HIS19]-charybdotoxin to investigate its effects on neuronal firing patterns in cultured neurons, leading to a better understanding of excitatory and inhibitory balance in neural circuits .
Structural Insights
The three-dimensional structure of charybdotoxin has been elucidated through X-ray crystallography and NMR studies. Understanding its structural dynamics is crucial for designing analogs with improved pharmacological profiles.
Structural Characteristics
- Binding Mechanism: Charybdotoxin binds in a "lock-and-key" fashion at the mouth of potassium channels, which is critical for its inhibitory action. The positioning of specific amino acids, such as Lysine 27, plays a pivotal role in this interaction .
Data Table: Key Structural Features of Charybdotoxin
| Feature | Description |
|---|---|
| Number of Amino Acids | 37 |
| Key Residue | Lysine 27 |
| Binding Mode | Competitive Inhibition |
Mechanism of Action
[HIS19]-CHARYBDOTOXIN exerts its effects by binding to the outer vestibule of potassium channels, blocking ion flow. This interaction involves specific amino acid residues in the toxin and the channel, leading to inhibition of potassium ion conductance. The primary molecular targets are voltage-gated potassium channels, particularly those in the Kv1 family.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Charybdotoxin
A. CD4-Loop Chimeras Charybdotoxin variants engineered with CD4 loops in their β-hairpin regions (e.g., [HIS19]-CHARYBDOTOXIN-CD4) retain high affinity for K⁺ channels while acquiring HIV-1 inhibitory activity.
B. Truncated Analogues
Shorter ChTX analogues (e.g., residues 1–29) retain secondary structure elements but exhibit reduced rigidity and perturbed local conformations. Despite this, synthetic [HIS19]-CHARYBDOTOXIN maintains full activity, emphasizing the necessity of His19 for structural integrity and target engagement .
His19-Modified Peptides in Other Systems
A. SmAPα1-21 Derivatives
In the antifungal peptide SmAPα1-21, substitution of His19 with alanine (SmAPH19A) reduces net positive charge, increasing the minimal inhibitory concentration (MIC) against Fusarium graminearum from 38 µM (wild-type) to 100 µM. This highlights His19’s role in cellular internalization and membrane permeabilization, paralleling its importance in ChTX’s channel interactions .
| Compound | His19 Substitution | MIC (µM) | Localization |
|---|---|---|---|
| SmAPα1-21 (wild-type) | None | 38 | Cytoplasm |
| SmAPH19R | Arg | 38 | Cell wall |
| SmAPH19A | Ala | 100 | Cell wall |
B. Influenza BM2 Proton Channel In the BM2 channel, His19 protonation drives pH-dependent conformational activation.
Comparison with Other K⁺ Channel Toxins
A. Sapecin B Sapecin B, an insect defensin, shares structural motifs with ChTX (e.g., β-sheet folds) but targets distinct binding sites.
B. Scyllatoxin
Scyllatoxin (leiurotoxin I), a shorter scorpion toxin, blocks small-conductance Ca²⁺-activated K⁺ channels (SK channels). Unlike ChTX, it lacks a histidine at the equivalent position, resulting in differential pH sensitivity and binding kinetics .
Key Research Findings
His19’s Role in Binding and Internalization
- His19 in [HIS19]-CHARYBDOTOXIN is critical for electrostatic interactions with K⁺ channel pores, as charge neutralization (e.g., via pH shifts or substitution) reduces binding affinity .
- In SmAPα1-21, His19 replacement impedes cytoplasmic internalization, restricting the peptide to the cell wall and diminishing antifungal efficacy .
Structural Flexibility vs. Activity Retention
- [HIS19]-CHARYBDOTOXIN tolerates structural modifications (e.g., CD4 loop insertion) without losing K⁺ channel-blocking activity, demonstrating functional modularity .
Synthetic vs. Natural Toxins
- Synthetic [HIS19]-CHARYBDOTOXIN replicates natural ChTX’s structure and potency, validating its use in channel pharmacology studies .
Data Table: Comparative Functional Profiles
| Compound | Target | Key Residue | MIC/IC₅₀ | Binding Site Specificity |
|---|---|---|---|---|
| [HIS19]-CHARYBDOTOXIN | Ca²⁺-activated K⁺ channels | His19 | ~1–10 nM | Pore occlusion |
| Sapecin B | Bacterial membranes | None equivalent | N/A | Membrane lipids |
| SmAPH19A | Fungal cell wall | Ala19 | 100 µM | Cell wall polysaccharides |
| Scyllatoxin | SK channels | Lys19 | ~10–100 nM | Channel vestibule |
Biological Activity
Charybdotoxin (ChTX), a potent peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus, has garnered significant attention in pharmacological and physiological research due to its selective blocking of potassium (K) channels. The variant [HIS19]-Charybdotoxin, which involves a substitution at the 19th amino acid position, presents unique biological activities that warrant detailed exploration.
ChTX is composed of 37 amino acids and exhibits a molecular weight of approximately 4.3 kDa. Its structure includes two antiparallel beta-sheets and a C-terminal region critical for its interaction with K channels. The binding mechanism involves electrostatic interactions that occlude the ion-conduction pathway of the channel, effectively blocking K flow .
Binding Affinity
The binding affinity of ChTX to K channels is characterized by a dissociation constant (K) of approximately 2.1 nM, indicating a strong interaction with the external pore of the channel protein . This high affinity is crucial for its effectiveness as a pharmacological tool.
Effects on Ion Channels
[HIS19]-Charybdotoxin selectively inhibits various types of K channels, including voltage-gated and Ca-activated channels. Research has demonstrated that it can depolarize human peripheral T lymphocytes by blocking both types of K channels, which renders these cells insensitive to activation by mitogens . This property suggests potential applications in modulating immune responses.
Case Studies
- T Cell Activation : A study involving human T lymphocytes showed that [HIS19]-Charybdotoxin effectively blocked K channels, leading to significant depolarization and inhibiting T cell activation. This effect was attributed to the blockade of both voltage-activated and Ca-activated K channels, underscoring the toxin's broad inhibitory capabilities .
- Neurophysiological Applications : In experiments using rat models, [HIS19]-Charybdotoxin was shown to affect neuronal excitability by altering K channel function, providing insights into potential therapeutic applications for neurodegenerative diseases where ion channel dysregulation is a factor .
Comparative Analysis with Other Toxins
| Toxin | Source | Molecular Weight | K (nM) | Channel Type |
|---|---|---|---|---|
| Charybdotoxin | Leiurus quinquestriatus | 4.3 kDa | 2.1 | Ca-activated K |
| [HIS19]-ChTX | Variant from Charybdotoxin | 4.3 kDa | TBD | Voltage-gated & Ca-activated K |
| Margatoxin | Androctonus mauritanicus | 4.5 kDa | TBD | Voltage-gated K |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of ChTX variants, including [HIS19]-Charybdotoxin. These investigations highlight how specific amino acid substitutions can modulate the toxin's affinity and selectivity for different K channel isoforms. For instance, mutations at critical positions have been shown to alter the potency and efficacy of the toxin against various ion channels .
Q & A
Q. What methodologies are critical for ensuring robust peer review of [HIS19]-Charybdotoxin research?
- Methodological Answer : Pre-register study designs on platforms like Open Science Framework. Share raw electrophysiological traces, crystallization parameters, and statistical code openly. Use platforms like PubPeer to address post-publication critiques transparently .
Data Interpretation & Reporting
Q. How should researchers statistically analyze patch-clamp data to account for [HIS19]-Charybdotoxin-induced current blockades?
Q. What are the ethical considerations when extrapolating [HIS19]-Charybdotoxin findings from in vitro to in vivo models?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding. Justify translational relevance through pharmacokinetic/pharmacodynamic (PK/PD) modeling. Address species-specific differences in channel isoforms .
Literature & Collaboration
Q. How can researchers mitigate bias when conducting systematic reviews of [HIS19]-Charybdotoxin literature?
Q. What collaborative frameworks enhance interdisciplinary [HIS19]-Charybdotoxin research?
- Methodological Answer : Establish consortia integrating structural biologists, pharmacologists, and computational chemists. Use shared data repositories (e.g., Zenodo) for raw datasets. Define authorship criteria upfront using CRediT taxonomy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
